2-Benzoyl-6-fluorobenzonitrile
Overview
Description
2-Benzoyl-6-fluorobenzonitrile is an organic compound extensively used in scientific research due to its unique chemical properties. This compound is characterized by the presence of a benzoyl group and a fluorine atom attached to a benzonitrile core. It is a versatile material with applications in various fields, including pharmaceutical synthesis, materials science, and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-6-fluorobenzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of benzonitriles, including this compound, often involves the reaction of benzoyl chlorides with alkanesulphonyltrichlorophosphazene at elevated temperatures (150°C to 190°C). This method is efficient for producing high-purity benzonitrile derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-6-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Benzoic acids.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Benzoyl-6-fluorobenzonitrile is extensively used in scientific research due to its unique properties. Some of its applications include:
Pharmaceutical Synthesis: It serves as a precursor for synthesizing various pharmaceutical compounds.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Organic Chemistry: It is a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Benzoyl-6-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are often used as intermediates in various chemical reactions. The presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the benzoyl and fluorine substituents.
2-Amino-6-fluorobenzonitrile: Another fluorinated benzonitrile with an amino group instead of a benzoyl group.
Uniqueness: 2-Benzoyl-6-fluorobenzonitrile is unique due to the presence of both a benzoyl group and a fluorine atom, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
2-benzoyl-6-fluorobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO/c15-13-8-4-7-11(12(13)9-16)14(17)10-5-2-1-3-6-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDNZKARXPHLBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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